1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione
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Overview
Description
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is known for its vibrant color and is often used as a dye. The compound’s structure consists of an anthracene backbone with butylamino groups at the 1 and 4 positions and a methoxy group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthraquinone with butylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution of chlorine atoms with butylamino groups . The methoxy group can be introduced through a subsequent reaction with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: The butylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and can be carried out in solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces anthracene derivatives .
Scientific Research Applications
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a dye and in the study of photophysical properties.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cells.
Industry: Utilized in the production of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies . The compound’s fluorescent properties also allow it to be used in imaging techniques to track cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(amino)anthracene-9,10-dione: Similar structure but lacks the butylamino and methoxy groups.
Mitoxantrone: An anthraquinone derivative used as an anticancer drug.
Ametantrone: Another anthraquinone derivative with anticancer properties.
Uniqueness
1,4-Bis(butylamino)-2-methoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butylamino groups enhances its solubility and interaction with biological molecules, while the methoxy group contributes to its stability and reactivity .
Properties
CAS No. |
583024-60-6 |
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Molecular Formula |
C23H28N2O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,4-bis(butylamino)-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C23H28N2O3/c1-4-6-12-24-17-14-18(28-3)21(25-13-7-5-2)20-19(17)22(26)15-10-8-9-11-16(15)23(20)27/h8-11,14,24-25H,4-7,12-13H2,1-3H3 |
InChI Key |
RXKPXEQHESGRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)NCCCC)OC |
Origin of Product |
United States |
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